Apelin-17 is synthesized in various tissues, including the heart, adipose tissue, and brain. It is present in both human and bovine sources, making it a subject of interest in both human health and veterinary studies.
Apelin-17 is classified as a neuropeptide and vasoactive peptide. It belongs to a family of peptides that exhibit diverse biological activities related to cardiovascular function and metabolism.
The synthesis of apelin-17 typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
Apelin-17 has the following amino acid sequence:
This sequence includes several key residues that are critical for its biological activity.
Apelin-17 can undergo various enzymatic reactions:
The stability of apelin-17 can be improved through strategic modifications that resist enzymatic cleavage while maintaining receptor binding affinity.
Apelin-17 binds to the apelin receptor, initiating a cascade of intracellular signaling pathways that lead to various physiological effects:
Studies indicate that apelin-17 has a potent diuretic effect and can counteract actions of vasopressin, contributing to fluid balance in organisms.
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0